molecular formula C11H12O3 B13533069 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

Katalognummer: B13533069
Molekulargewicht: 192.21 g/mol
InChI-Schlüssel: SQOHUHGIMBIEEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is an organic compound that belongs to the class of hydroxy acids It features an indene moiety fused with a hydroxyacetic acid group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid typically involves the reaction of 2,3-dihydro-1H-indene with glyoxylic acid. The reaction is carried out under acidic conditions to facilitate the formation of the hydroxyacetic acid group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as distillation or large-scale chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.

Wissenschaftliche Forschungsanwendungen

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The indene moiety may also interact with hydrophobic regions of proteins or other biomolecules, influencing their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid is unique due to the presence of both the indene and hydroxyacetic acid moieties, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H12O3

Molekulargewicht

192.21 g/mol

IUPAC-Name

2-(2,3-dihydro-1H-inden-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C11H12O3/c12-10(11(13)14)9-5-7-3-1-2-4-8(7)6-9/h1-4,9-10,12H,5-6H2,(H,13,14)

InChI-Schlüssel

SQOHUHGIMBIEEW-UHFFFAOYSA-N

Kanonische SMILES

C1C(CC2=CC=CC=C21)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.